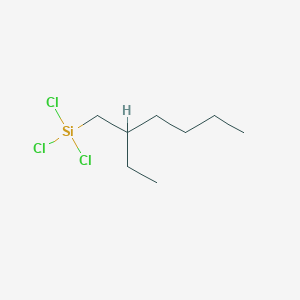
Trichloro(2-ethylhexyl)silane
Vue d'ensemble
Description
Trichloro(2-ethylhexyl)silane is an organosilicon compound with the chemical formula C12H25Cl3Si. It is a colorless liquid that is primarily used in the synthesis of other organosilicon compounds. This compound is known for its reactivity and is commonly used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichloro(2-ethylhexyl)silane can be synthesized by reacting 2-ethylhexanol with silicon tetrachloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride. The general reaction is as follows:
C8H17OH+SiCl4→C8H17SiCl3+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where 2-ethylhexanol and silicon tetrachloride are combined under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion and to minimize the formation of by-products. The product is then purified through distillation to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Trichloro(2-ethylhexyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction: Can be reduced to form silanes.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Organosilicon compounds with various functional groups.
Reduction: Silanes
Applications De Recherche Scientifique
Trichloro(2-ethylhexyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also used in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: Employed in the modification of surfaces for biological assays and in the preparation of silicon-based biomaterials.
Medicine: Investigated for its potential use in drug delivery systems and in the development of silicon-based therapeutic agents.
Industry: Utilized in the production of silicone polymers, coatings, and adhesives
Mécanisme D'action
The mechanism of action of trichloro(2-ethylhexyl)silane involves its reactivity with various nucleophiles. The silicon atom in the compound is highly electrophilic due to the presence of three chlorine atoms, making it susceptible to nucleophilic attack. This reactivity allows it to form strong bonds with other atoms and molecules, facilitating the formation of a wide range of organosilicon compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Trichlorosilane (HSiCl3): Used in the production of ultrapure silicon for the semiconductor industry.
Silicon tetrachloride (SiCl4): Used in the production of optical fibers and as a precursor for other silicon compounds.
Dichlorosilane (H2SiCl2): Used in the production of silicon-based materials and in chemical vapor deposition processes.
Uniqueness: Trichloro(2-ethylhexyl)silane is unique due to its specific structure, which includes a 2-ethylhexyl group. This structural feature imparts distinct physical and chemical properties, making it suitable for specialized applications in surface modification and the synthesis of complex organosilicon compounds .
Propriétés
IUPAC Name |
trichloro(2-ethylhexyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl3Si/c1-3-5-6-8(4-2)7-12(9,10)11/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYZLXUWVUYXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




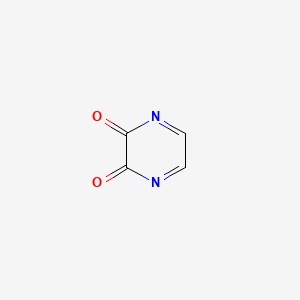
![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B3253102.png)
![2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B3253110.png)


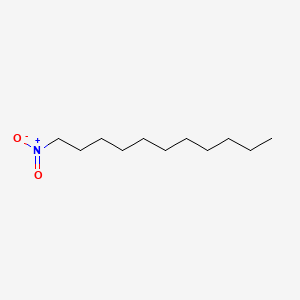

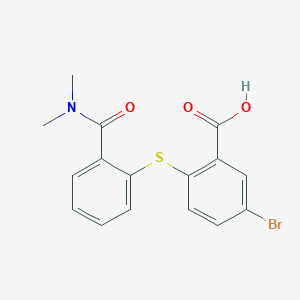
![Benzenamine, N,N-dimethyl-4-[(1E,3E)-4-(4-pyridinyl)-1,3-butadienyl]-](/img/structure/B3253169.png)
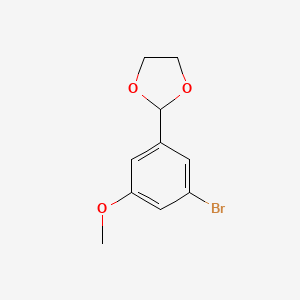

![2-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B3253187.png)
